molecular formula C11H19NO2 B8259559 Tert-butyl 5-aminocyclohex-3-ene-1-carboxylate

Tert-butyl 5-aminocyclohex-3-ene-1-carboxylate

Cat. No.: B8259559
M. Wt: 197.27 g/mol
InChI Key: JHNMJQDQAUUULZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-aminocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C11H19NO2 It is a derivative of cyclohexene, featuring an amino group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-aminocyclohex-3-ene-1-carboxylate typically involves the following steps:

    Formation of the cyclohexene ring: Starting from a suitable precursor, such as cyclohexanone, the cyclohexene ring is formed through a series of reactions including reduction and dehydration.

    Introduction of the amino group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

    Purification steps: Including distillation, crystallization, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-aminocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or alcohols.

    Reduction: Employing reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride followed by nucleophiles.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

Tert-butyl 5-aminocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-aminocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid which can further interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Butyl cyclohex-3-ene-1-carboxylate: Lacks the amino group, making it less reactive in certain biological contexts.

    Cyclohexene-1-carboxylic acid: Lacks both the tert-butyl ester and amino groups, resulting in different chemical properties.

Uniqueness

Tert-butyl 5-aminocyclohex-3-ene-1-carboxylate is unique due to the presence of both the amino and tert-butyl ester groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

tert-butyl 5-aminocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4,6,8-9H,5,7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNMJQDQAUUULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC=CC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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